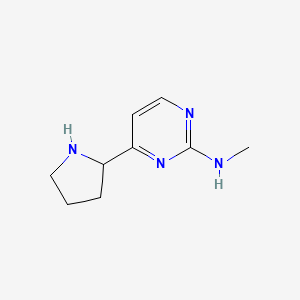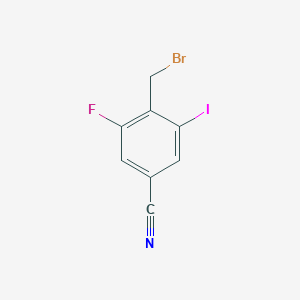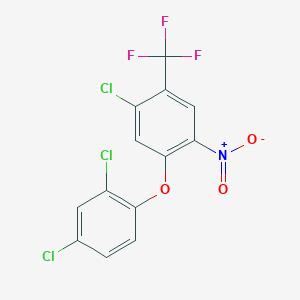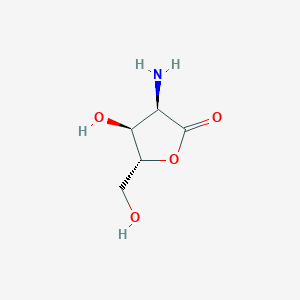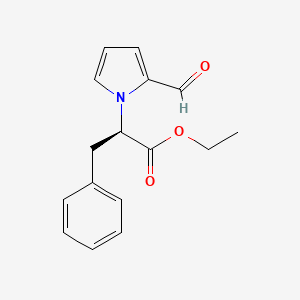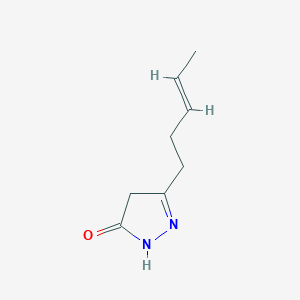
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound features a pyrazolone ring substituted with a pent-3-en-1-yl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one typically involves the reaction of a suitable hydrazine derivative with an appropriate β-keto ester. One common method includes the following steps:
Condensation Reaction: A hydrazine derivative reacts with a β-keto ester to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazolone ring.
For example, the reaction of pent-3-en-1-yl hydrazine with ethyl acetoacetate under acidic conditions can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the double bonds or the pyrazolone ring.
Substitution: The pent-3-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various studies. They exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They are investigated for use in treating conditions such as pain, inflammation, and infections.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and dyes. Its derivatives can enhance the properties of these products, improving their efficacy and stability.
Mechanism of Action
The mechanism of action of 3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response. The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazol-5(4H)-one: Similar in structure but with a methyl group instead of a pent-3-en-1-yl group.
3-Phenyl-1H-pyrazol-5(4H)-one: Features a phenyl group, offering different chemical properties and applications.
3-(But-3-en-1-yl)-1H-pyrazol-5(4H)-one: Another analog with a but-3-en-1-yl group.
Uniqueness
3-(Pent-3-en-1-yl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pent-3-en-1-yl group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-[(E)-pent-3-enyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-3H,4-6H2,1H3,(H,10,11)/b3-2+ |
InChI Key |
KAAYOPFHNAIKAQ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCC1=NNC(=O)C1 |
Canonical SMILES |
CC=CCCC1=NNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
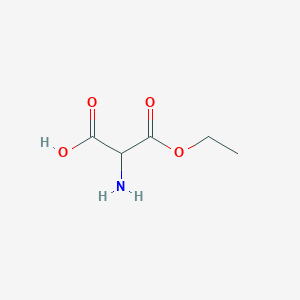
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
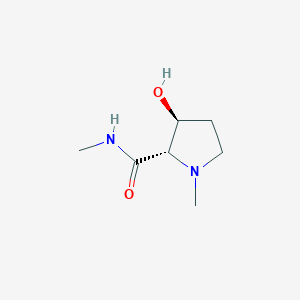
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
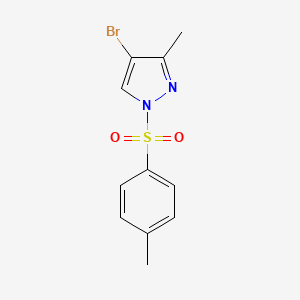

![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

